1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea 1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea
Brand Name: Vulcanchem
CAS No.: 2380042-56-6
VCID: VC6340917
InChI: InChI=1S/C17H15FN2O2S/c18-15-3-1-12(2-4-15)8-19-17(21)20-9-16-7-14(11-23-16)13-5-6-22-10-13/h1-7,10-11H,8-9H2,(H2,19,20,21)
SMILES: C1=CC(=CC=C1CNC(=O)NCC2=CC(=CS2)C3=COC=C3)F
Molecular Formula: C17H15FN2O2S
Molecular Weight: 330.38

1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea

CAS No.: 2380042-56-6

Cat. No.: VC6340917

Molecular Formula: C17H15FN2O2S

Molecular Weight: 330.38

* For research use only. Not for human or veterinary use.

1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea - 2380042-56-6

CAS No. 2380042-56-6
Molecular Formula C17H15FN2O2S
Molecular Weight 330.38
IUPAC Name 1-[(4-fluorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea
Standard InChI InChI=1S/C17H15FN2O2S/c18-15-3-1-12(2-4-15)8-19-17(21)20-9-16-7-14(11-23-16)13-5-6-22-10-13/h1-7,10-11H,8-9H2,(H2,19,20,21)
Standard InChI Key RSNMJWUFXCBITF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)NCC2=CC(=CS2)C3=COC=C3)F

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct regions:

  • 4-Fluorobenzyl Group: A para-fluorinated benzene ring linked via a methylene bridge to the urea core. The fluorine atom enhances electronegativity and metabolic stability .

  • Urea Core (-NHCONH-): Serves as a hydrogen-bond donor/acceptor, critical for interactions with biological targets .

  • 4-(Furan-3-yl)thiophen-2-ylmethyl Group: A thiophene ring substituted at the 4-position with a furan-3-yl group, introducing π-π stacking potential and heteroatom-mediated solubility.

Spectral Characterization

  • FTIR: Key peaks include N-H stretching (~3350 cm⁻¹), C=O urea carbonyl (~1650 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹).

  • ¹H-NMR: Signals at δ 5.61 ppm (s, 2H, CH₂), δ 7.16–7.89 ppm (aromatic protons), and δ 8.72 ppm (furan H2) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 331.1, consistent with the molecular formula .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₅FN₂O₂S
Molecular Weight330.38 g/mol
logP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Optimization

General Synthetic Route

The synthesis involves a multi-step sequence:

  • Thiophene-Furan Hybrid Preparation:

    • Suzuki-Miyaura coupling of 3-bromofuran with 4-bromothiophene-2-carbaldehyde .

  • Urea Formation:

    • Reaction of 4-(furan-3-yl)thiophen-2-ylmethanamine with 4-fluorobenzyl isocyanate under anhydrous conditions.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
1Pd(PPh₃)₄, K₂CO₃, DMF, 80°C65%
2Dry THF, RT, 12 h74%

Microwave-assisted synthesis (140°C, 250 W, 5–15 min) has been proposed to enhance efficiency, as demonstrated for analogous triazolothiadiazoles .

ParameterValue
BBB PermeabilityNo
CYP2D6 InhibitionLow
Ames MutagenicityNegative

Anthelmintic Screening

Related urea derivatives exhibit 100% lethality against Caenorhabditis elegans at 25 ppm , suggesting potential utility against parasitic nematodes.

Challenges and Future Directions

  • Synthetic Scalability: Current yields (≤74%) require optimization via flow chemistry or enzymatic catalysis .

  • Target Identification: CRISPR-Cas9 knockout screens could elucidate molecular targets .

  • Formulation Development: Nanoemulsions or liposomes may address solubility limitations .

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